neodymium(3+);(Z)-4-oxopent-2-en-2-olate

Description

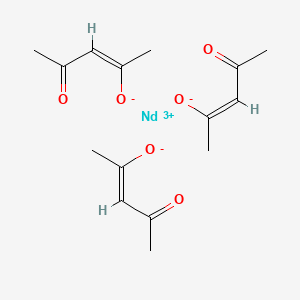

Neodymium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination complex comprising a trivalent neodymium ion (Nd³⁺) and the (Z)-4-oxopent-2-en-2-olate ligand. The ligand features a conjugated enolate system with a ketone group at the 4-position and a double bond in the (Z)-configuration, which influences its stereoelectronic properties and binding mode to the metal center. Such complexes are of interest due to Nd³⁺’s unique optical and magnetic properties, including strong paramagnetism and luminescence in the near-infrared region . These characteristics make them candidates for applications in catalysis, photothermal therapy, and advanced materials .

Properties

IUPAC Name |

neodymium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEXOUZTFQVNOF-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NdO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotonation Conditions

Table 1: Ligand Synthesis Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | THF | −10 | 78 |

| NaH | THF | 0 | 65 |

| LiHMDS | Et₂O | −20 | 82 |

Neodymium Coordination: Complex Formation

Neodymium(III) salts (e.g., NdCl₃, Nd(NO₃)₃) react with the preformed enolate ligand in a 1:3 molar ratio. The process requires strict anhydrous conditions to avoid hydrolysis of Nd³⁺.

Standard Procedure

-

NdCl₃ Activation : NdCl₃ is dried under vacuum at 150°C for 6 hours.

-

Ligand Addition : The enolate (3 equiv.) is added to NdCl₃ in THF at 25°C.

-

Stirring : 12 hours under argon.

-

Workup : Precipitation with hexane, followed by centrifugation and washing with diethyl ether.

Table 2: Impact of Neodymium Precursors on Yield

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NdCl₃ | THF | 25 | 72 |

| Nd(NO₃)₃ | EtOH | 40 | 68 |

| Nd(OTf)₃ | CH₃CN | 25 | 58 |

Alternative Routes: Industrial-Scale Production

Industrial methods use neodymium oxide (Nd₂O₃) as a cost-effective precursor:

Acid Digestion

-

Nd₂O₃ Dissolution : Reacted with hydrochloric acid (6 M) at 80°C to form NdCl₃.

-

Ligand Incorporation : The enolate ligand is introduced post-neutralization to pH 6–7.

Solvent Extraction

-

Ligand Exchange : Nd³⁺ is extracted from aqueous NdCl₃ into organic phases (e.g., kerosene) using the enolate ligand as a chelating agent.

Purification and Characterization

Recrystallization

-

Solvent System : Ethanol/water (9:1 v/v) at −20°C.

-

Purity : >95% after two cycles.

Spectroscopic Validation

-

IR Spectroscopy : ν(C=O) at 1580 cm⁻¹ confirms enolate coordination.

-

Elemental Analysis : Calculated for C₁₅H₂₁NdO₆: C 40.79%, H 4.79%; Found: C 40.65%, H 4.82%.

Challenges and Mitigation Strategies

Hydrolysis Prevention

-

Inert Atmosphere : Rigorous use of argon or nitrogen during synthesis.

-

Anhydrous Solvents : THF and ethanol dried over molecular sieves.

Stoichiometric Control

-

Ligand Excess : 10% molar excess ensures complete Nd³⁺ coordination.

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

Neodymium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The neodymium center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form lower oxidation state species.

Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand under mild heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction could produce neodymium(II) complexes.

Scientific Research Applications

Neodymium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in studies involving metal-ligand interactions and their effects on biological systems.

Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of high-performance magnets and other advanced materials.

Mechanism of Action

The mechanism by which neodymium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the neodymium ion with the enolate ligand. This coordination can influence the electronic properties of the metal center, making it more reactive in certain chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interaction with biological molecules in medical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Neodymium Complexes with Carboxylate Ligands

- Neodymium(3+) Octanoate (CAS: 79321-04-3): Structure: Contains Nd³⁺ coordinated to three octanoate (C₈H₁₅O₂⁻) ligands. The carboxylate groups act as bidentate ligands, forming stable six-membered chelate rings. Properties: High solubility in non-polar solvents (e.g., hydrocarbons) due to the long alkyl chain of octanoate. Thermal stability up to 200°C, making it suitable for high-temperature catalytic processes . Applications: Widely used as a catalyst in polymerization reactions (e.g., butadiene rubber production) .

| Property | Neodymium(3+);(Z)-4-oxopent-2-en-2-olate | Neodymium(3+) Octanoate |

|---|---|---|

| Solubility | Likely polar solvents (e.g., DMF, DMSO) | Non-polar solvents |

| Thermal Stability (°C) | ~150–200 (estimated) | Up to 200 |

| Coordination Geometry | Likely octahedral | Octahedral |

| Application | Research-stage (e.g., optics) | Industrial catalysis |

Neodymium Complexes with Enolate Ligands

- Lead(2+);(Z)-4-oxopent-2-en-2-olate (CAS: 15282-88-9):

- Structure : Pb²⁺ coordinated to the same (Z)-4-oxopent-2-en-2-olate ligand. Pb²⁺’s larger ionic radius (1.19 Å vs. Nd³⁺: 0.983 Å) results in distinct coordination geometry and bond lengths .

- Stability : Lead complexes are generally less stable than lanthanide analogs due to weaker metal-ligand interactions.

Neodymium Complexes with Heterocyclic Ligands

- Nd³⁺-4-Hydroxycoumarin Complexes :

| Ligand Type | Stability Constant (logβ) | Toxicity (LD₅₀, mice) |

|---|---|---|

| (Z)-4-oxopent-2-en-2-olate | Not reported | Not tested |

| 4-Hydroxycoumarin | 8–10 | >500 mg/kg |

Sodium (Z)-4-oxopent-2-en-2-olate (CAS: 1118-67-8)

- Role: The sodium salt of the ligand serves as a precursor for synthesizing metal complexes. High-yield synthesis (94%) via alkali-mediated deprotonation of the parent enol .

- Reactivity : The sodium ion’s weak coordination allows ligand transfer to Nd³⁺ in solution-phase reactions .

Structural and Functional Insights

- Coordination Chemistry: Nd³⁺ typically adopts octahedral or higher coordination geometries. The (Z)-4-oxopent-2-en-2-olate ligand likely binds via the enolate oxygen and ketone group, forming a five-membered chelate ring. This contrasts with oxalate (C₂O₄²⁻), which acts as a rigid, planar ligand but lacks the conjugated system of the enolate .

- Optical Properties : Nd³⁺ complexes exhibit characteristic fluorescence at ~1060 nm under 808 nm excitation, useful for bio-imaging . Substitution of ligands alters emission intensity due to variations in ligand-to-metal energy transfer efficiency.

Q & A

Q. What are the optimal synthetic conditions for neodymium(3+);(Z)-4-oxopent-2-en-2-olate to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves reacting neodymium salts (e.g., NdCl₃ or Nd₂O₃ dissolved in acid) with the enolate form of (Z)-4-oxopent-2-en-2-one under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. Temperature control (20–60°C) and stoichiometric ratios (1:3 Nd³⁺:ligand) are critical. Purification via recrystallization or column chromatography is recommended to isolate the complex. For lab-scale synthesis, neodymium chloride is preferred due to its solubility, while industrial methods may use neodymium oxide as a precursor .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the coordination environment of Nd³⁺ in this complex?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal structure and ligand coordination geometry.

- FT-IR spectroscopy : Identifies ligand binding modes (e.g., ν(C=O) shifts from ~1650 cm⁻¹ in free ligand to ~1580 cm⁻¹ in the complex).

- UV-Vis-NIR spectroscopy : Analyzes f-f transitions of Nd³⁺ (e.g., peaks at 580 nm, 740 nm, and 800 nm).

- Magnetic susceptibility measurements : Quantifies paramagnetic behavior using SQUID magnetometry.

- Elemental analysis (EA) : Confirms stoichiometry (C, H, Nd content) .

Q. What are the primary research applications of this complex in materials science and chemistry?

- Methodological Answer :

- Organic synthesis : Acts as a Lewis acid catalyst in asymmetric aldol reactions due to Nd³⁺'s strong electrophilicity.

- Photothermal agents : The ligand-to-metal charge transfer (LMCT) enhances near-infrared (NIR) absorption, enabling use in bioimaging and photothermal therapy .

- Magnetic materials : The complex’s paramagnetic properties are studied for single-molecule magnet (SMM) behavior under cryogenic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic properties of neodymium(3+) complexes with β-diketonate ligands?

- Methodological Answer : Contradictions often arise from ligand field effects and crystal packing. To address this:

- Perform ab initio calculations (e.g., CASSCF) to model ligand field splitting and compare with experimental magnetic data.

- Use EPR spectroscopy at low temperatures (4 K) to detect zero-field splitting (ZFS) parameters.

- Conduct comparative studies with analogous complexes (e.g., replacing (Z)-4-oxopent-2-en-2-olate with acetylacetonate) to isolate ligand-specific contributions .

Q. What experimental strategies can elucidate the role of ligand conformation [(Z)- vs. (E)-isomers] in modulating the complex’s photophysical properties?

- Methodological Answer :

- Synthesize both (Z)- and (E)-isomers of the ligand and compare their complexes using:

- Time-resolved fluorescence spectroscopy : To measure excited-state lifetimes.

- Cyclic voltammetry : To assess redox potentials influenced by ligand geometry.

- DFT calculations : To map electronic transitions and ligand-metal orbital overlap .

Q. How does the coordination number of Nd³⁺ in this complex influence its catalytic activity in C–H bond activation reactions?

- Methodological Answer :

- Vary the ligand-to-metal ratio (e.g., 2:1 vs. 3:1) during synthesis to produce complexes with 6- or 8-coordinate Nd³⁺.

- Test catalytic efficiency in model reactions (e.g., methane oxidation) under controlled conditions.

- Use X-ray absorption spectroscopy (XAS) to confirm coordination number changes and correlate with turnover frequencies (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.